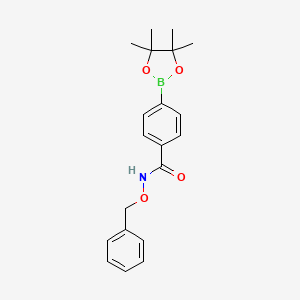

4-(Benzyloxycarbamoyl)benzeneboronic acid pinacol ester

Vue d'ensemble

Description

4-(Benzyloxycarbamoyl)benzeneboronic acid pinacol ester is a complex organic compound that features a benzamide core substituted with a benzyloxy group and a dioxaborolane moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxycarbamoyl)benzeneboronic acid pinacol ester typically involves multiple steps. One common method starts with the preparation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, which is then subjected to further reactions to introduce the benzyloxy and benzamide groups . The reaction conditions often involve the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its efficiency in forming carbon-carbon bonds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

4-(Benzyloxycarbamoyl)benzeneboronic acid pinacol ester can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzamide group can be reduced to form amines.

Substitution: The dioxaborolane moiety can participate in substitution reactions, particularly in cross-coupling reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and palladium catalysts for substitution reactions . The reaction conditions vary depending on the specific transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of the benzamide group can produce benzylamine .

Applications De Recherche Scientifique

Organic Synthesis

4-(Benzyloxycarbamoyl)benzeneboronic acid pinacol ester is primarily utilized in organic synthesis, particularly in palladium-catalyzed coupling reactions. Its boronic acid functionality allows it to participate in:

- Suzuki-Miyaura Coupling : This reaction facilitates the formation of carbon-carbon bonds, making it valuable for synthesizing biaryl compounds. The presence of the benzyloxycarbamoyl group improves the solubility and reactivity of the boronic ester under various conditions .

- Functionalization of Aromatic Compounds : The compound serves as a versatile building block for the functionalization of aromatic systems, enabling the introduction of various substituents through electrophilic aromatic substitution reactions .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential as a drug delivery system:

- Targeted Drug Delivery : Research indicates that derivatives of phenylboronic acids can be modified to create reactive oxygen species (ROS)-responsive drug delivery systems. For instance, curcumin-loaded nanoparticles have been developed using phenylboronic acid pinacol esters to enhance drug release in oxidative environments, which is particularly beneficial for treating inflammatory diseases like periodontitis .

- Anticancer Applications : The compound's ability to form stable complexes with certain biomolecules makes it a candidate for developing anticancer agents that can selectively target cancer cells while minimizing effects on healthy tissues .

Materials Science

In materials science, boronic esters like this compound are being investigated for their role in creating novel materials:

- Polymer Chemistry : The compound can be used as a cross-linking agent or functional monomer in the synthesis of polymers with specific properties. Its boronate functionality allows for dynamic covalent bond formation, which can be exploited in creating responsive materials .

- Sensor Development : Boronic acids are known for their ability to form complexes with diols and sugars, making them useful in sensor applications for detecting glucose and other biomolecules .

Case Studies

Mécanisme D'action

The mechanism of action of 4-(Benzyloxycarbamoyl)benzeneboronic acid pinacol ester involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites in proteins and enzymes, thereby modulating their activity . This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target and context .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: A precursor in the synthesis of 4-(Benzyloxycarbamoyl)benzeneboronic acid pinacol ester.

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Another compound with a similar dioxaborolane moiety, used in different synthetic applications.

Uniqueness

This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis . Its ability to form reversible covalent bonds with nucleophiles also distinguishes it from other similar compounds .

Activité Biologique

4-(Benzyloxycarbamoyl)benzeneboronic acid pinacol ester is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHBNO

- Molecular Weight : 353.22 g/mol

- IUPAC Name : 4-(Benzyloxycarbamoyl)phenylboronic acid pinacol ester

This compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, making it a versatile building block in organic synthesis and medicinal chemistry.

Anticancer Properties

Recent studies have highlighted the anticancer potential of boronic acid derivatives, including this compound. Research indicates that phenylboronic acids can induce cell cycle arrest and apoptosis in various cancer cell lines.

-

Mechanism of Action :

- The compound has been shown to interact with cellular targets that regulate the cell cycle, particularly affecting the G2/M transition. This results in increased apoptosis rates as evidenced by caspase-3 activation and morphological changes indicative of mitotic catastrophe .

- A study demonstrated that derivatives with specific substitutions at the phenyl ring exhibited enhanced antiproliferative activity, suggesting a structure-activity relationship (SAR) where modifications can significantly influence efficacy .

-

Case Studies :

- In vitro tests using the A2780 ovarian cancer cell line showed that certain derivatives led to significant cell cycle arrest and increased apoptosis compared to control groups . The half-maximal inhibitory concentration (IC50) values for these compounds were found to be in the low micromolar range, indicating potent activity.

Antibacterial and Antiviral Activities

Boronic acids are also recognized for their antibacterial and antiviral properties. The biological activity of this compound has been explored in these contexts:

- Antibacterial Activity :

- Antiviral Activity :

Pharmacokinetics

The pharmacokinetic profile of this compound is critical for its therapeutic application. Factors influencing its bioavailability include:

- Lipophilicity : The presence of the benzyloxy group enhances the lipophilicity of the compound, potentially improving membrane permeability and distribution within biological systems .

- Metabolism : Understanding the metabolic pathways of this compound is essential for predicting its efficacy and safety in vivo. Preliminary studies indicate that boronic esters may undergo hydrolysis to release active boronic acids, which can interact with biological targets effectively .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | CHBNO |

| Molecular Weight | 353.22 g/mol |

| IC50 (A2780 Cell Line) | Low micromolar range |

| Mechanism of Action | Cell cycle arrest, apoptosis |

| Antibacterial Activity | Yes (similar compounds reported) |

| Antiviral Activity | Potential (limited data available) |

Propriétés

IUPAC Name |

N-phenylmethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24BNO4/c1-19(2)20(3,4)26-21(25-19)17-12-10-16(11-13-17)18(23)22-24-14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XECXLZBBBRYLFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NOCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.